N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide: is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a triethoxyphenyl group, and a dihydrobenzo[b][1,4]dioxine moiety
Properties
IUPAC Name |
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-4-28-18-12-15(13-19(29-5-2)20(18)30-6-3)22-25-26-23(33-22)24-21(27)14-7-8-16-17(11-14)32-10-9-31-16/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBVPCLAPMQYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Triethoxyphenyl Group: The triethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where ethoxy groups are added to the phenyl ring.
Formation of the Dihydrobenzo[b][1,4]dioxine Moiety: This moiety can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring (C₃N₂O) demonstrates electrophilic character at position 2, enabling nucleophilic substitutions. Key observations include:
Mechanistic Insight :
The electron-deficient oxadiazole ring facilitates nucleophilic attack at the carbonyl-adjacent nitrogen, particularly under acidic conditions. Triethoxyphenyl groups remain stable during hydrolysis but undergo dealkylation with strong Lewis acids like BBr₃ .
Oxidation Reactions
The benzodioxine moiety (C₈H₈O₂) undergoes oxidative modifications:
| Oxidizing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| KMnO₄ (aqueous) | 80°C, 4 hr | Ring opening to form catechol derivatives | |
| H₂O₂/Fe(II) (Fenton reagent) | pH 3, 25°C, 2 hr | Hydroxylation at benzodioxine C-2 position |
Key Finding :
Oxidation preferentially targets the benzodioxine system over the oxadiazole ring. Catechol derivatives formed via KMnO₄ oxidation show enhanced antioxidant activity .
Cyclization and Ring-Opening Reactions
The compound participates in cycloadditions and ring transformations:
Structural Impact :
Cycloadditions modify the oxadiazole ring without affecting ethoxy groups, while strong acids induce benzodioxine ring expansion .
Reductive Transformations
Selective reduction pathways include:
| Reducing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| LiAlH₄ | THF, 0°C to rt, 3 hr | Carboxamide → hydroxymethyl derivative | |
| H₂/Pd-C (10% w/w) | EtOH, 50 psi, 8 hr | Partial saturation of benzodioxine double bonds |
Synthetic Utility :
LiAlH₄ reductions preserve the oxadiazole ring but reduce the carboxamide to a hydroxymethyl group, enabling further functionalization.
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1=highest) | Preferred Reaction |
|---|---|---|
| Oxadiazole C=N bonds | 1 | Nucleophilic substitution |
| Benzodioxine ethers | 2 | Oxidation/Ring opening |
| Aromatic ethoxy groups | 3 | O-dealkylation |
| Carboxamide | 4 | Reduction/Hydrolysis |
Stability Under Physiological Conditions
In PBS buffer (pH 7.4, 37°C):
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. A study involving 1,3,4-oxadiazole derivatives showed promising cytotoxic effects against glioblastoma cell lines. These compounds were assessed for their ability to induce apoptosis in cancer cells through DNA damage mechanisms .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5b | LN229 | 0.47 | Apoptosis via DNA damage |
| 5d | LN229 | 0.85 | Apoptosis via DNA damage |
| 5m | LN229 | 1.20 | Apoptosis via DNA damage |
Anti-Diabetic Effects
In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives of the compound significantly lowered glucose levels, suggesting potential anti-diabetic activity . The mechanism appears to involve modulation of metabolic pathways critical for glucose homeostasis.
Antimicrobial Properties
The oxadiazole moiety has been linked to antimicrobial activities against both Gram-positive and Gram-negative bacteria. A series of synthesized compounds were evaluated for their antibacterial efficacy, showcasing significant inhibition against various bacterial strains .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 50 µg/mL |
| B | Escherichia coli | 30 µg/mL |
| C | Pseudomonas aeruginosa | 40 µg/mL |
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide with key enzymes involved in cancer and diabetes pathways. The results indicated strong binding affinities with thymidylate synthase (TS), an important enzyme for DNA synthesis in cancer cells .
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound suggests favorable characteristics for drug development. Most synthesized derivatives adhered to Lipinski's Rule of Five, indicating good oral bioavailability potential .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The triethoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- N-(5-(3,4,5-triethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Uniqueness
The presence of the triethoxyphenyl group and the oxadiazole ring in N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide makes it unique compared to other similar compounds
Biological Activity
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound characterized by its complex structure and potential biological activities. This compound belongs to the class of oxadiazole derivatives and is notable for its diverse pharmacological applications, particularly in medicinal chemistry. The unique functional groups present in its structure suggest potential interactions with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is and it features a benzodioxine moiety along with an oxadiazole ring. The triethoxyphenyl group enhances solubility and bioavailability, making it a promising candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₅ |
| Molecular Weight | 366.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 19938-48-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For instance:
- Enzyme Inhibition : The compound has shown potential in inhibiting kinases that play a role in cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.
Anticancer Properties
Several studies have investigated the anticancer potential of oxadiazole derivatives. This compound has been noted for:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- Bacterial Inhibition : Research indicates effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : Various concentrations of the compound were tested against breast cancer (MCF7) and lung cancer (A549) cell lines.
- Findings : The compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM for MCF7 cells.
-
Study on Antimicrobial Properties :
- Objective : To assess the antibacterial activity against common pathogens.
- Methodology : Disc diffusion method was employed against Staphylococcus aureus and Escherichia coli.
- Findings : Zones of inhibition were observed up to 20 mm for S. aureus at a concentration of 100 µg/mL.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can they be addressed?
- Answer : The synthesis of the 1,3,4-oxadiazole core requires precise cyclization conditions. A common method involves reacting acyl hydrazides with phosphorus oxychloride (POCl₃) or using carbodiimide coupling agents to form the oxadiazole ring . For the triethoxyphenyl substituent, protecting-group strategies (e.g., ethoxy groups) must be employed during coupling to avoid side reactions. Characterization via HPLC-MS and ¹H/¹³C NMR is critical to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (e.g., benzodioxine and triethoxyphenyl groups) and confirm substituent positions. For example, the oxadiazole proton appears as a singlet near δ 8.5–9.0 ppm .
- FT-IR : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Test against kinases or proteases using fluorometric or colorimetric substrates.
- ADME profiling : Evaluate solubility (shake-flask method) and metabolic stability using liver microsomes .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?
- Answer :
- Lipophilicity optimization : Replace ethoxy groups with trifluoromethyl or methylsulfonyl groups to improve membrane permeability (logP calculations via MarvinSketch) .
- Metabolic stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
- Prodrug strategies : Convert the carboxamide to ester prodrugs for enhanced oral bioavailability .
Q. What computational methods are suitable for predicting the compound’s binding modes to target proteins?
- Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with kinases (e.g., EGFR or VEGFR) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Asp831 in EGFR) .
- QSAR modeling : Corrogate substituent effects (e.g., triethoxy vs. trimethoxy) with IC₅₀ values to guide SAR .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
- Answer :
- Standardize assay conditions : Ensure consistent cell lines, serum concentrations, and incubation times. For example, discrepancies in HepG2 cytotoxicity may arise from differing FBS percentages .
- Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding affinities (KD values) and rule off-target effects .
- Replicate in orthogonal assays : Confirm antiproliferative activity via clonogenic assays or apoptosis markers (e.g., Annexin V/PI staining) .
Experimental Design & Data Analysis
Q. What controls are essential in evaluating the compound’s mechanism of action?
- Answer :
- Positive controls : Use established inhibitors (e.g., imatinib for kinase assays).
- Negative controls : Include vehicle-only (DMSO) and scrambled analogs to assess specificity.
- Cellular toxicity controls : Measure lactate dehydrogenase (LDH) release to rule out membrane disruption .
Q. How can researchers mitigate solubility issues during in vivo studies?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
